Thioglycolic acid o-toluidide
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Overview
Description
Thioglycolic acid o-toluidide is an organic compound with the molecular formula C9H11NOS It is a derivative of thioglycolic acid, where the hydrogen atom of the thiol group is replaced by an o-toluidide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioglycolic acid o-toluidide can be synthesized through a reaction between thioglycolic acid and o-toluidine. The reaction typically involves the following steps:
Preparation of Thioglycolic Acid: Thioglycolic acid is prepared by reacting sodium or potassium chloroacetate with alkali metal hydrosulfide in an aqueous medium.
Reaction with o-Toluidine: The prepared thioglycolic acid is then reacted with o-toluidine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency.
Chemical Reactions Analysis
Types of Reactions: Thioglycolic acid o-toluidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonates.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The o-toluidide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed to facilitate reactions.
Major Products:
Disulfides: Formed through oxidation reactions.
Sulfonates: Another product of oxidation.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Thioglycolic acid o-toluidide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of thioglycolic acid o-toluidide involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Thioglycolic Acid: The parent compound, known for its use in hair care products and as a reducing agent.
Mercaptoacetic Acid: Another similar compound with applications in organic synthesis and industrial processes.
Uniqueness: Thioglycolic acid o-toluidide is unique due to the presence of the o-toluidide group, which imparts distinct chemical properties and enhances its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
36076-50-3 |
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Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C9H11NOS/c1-7-4-2-3-5-8(7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11) |
InChI Key |
TVBOSLXNNWWFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CS |
Origin of Product |
United States |
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